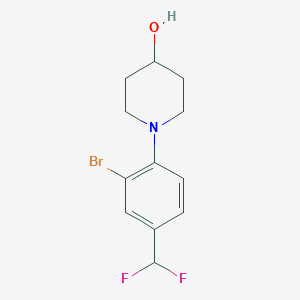
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Vue d'ensemble
Description
“1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14BrF2NO . It has a molecular weight of 306.15 g/mol. This compound is also known as a BRD4 inhibitor, which is a small molecule inhibitor that targets the epigenetic reader BET bromodomains.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 .It has a molecular weight of 306.15 g/mol.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is a valuable intermediate for the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in many drugs, and the presence of the bromo-difluoromethyl group offers unique electronic and steric properties that can be exploited in drug design . Researchers can use this compound to develop new medications with potential activity against a range of diseases.
Organic Synthesis
“1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol” serves as a building block in organic synthesis. It can undergo various chemical reactions, including coupling reactions and substitutions, to create complex molecules. Its reactivity towards nucleophiles and electrophiles makes it a versatile reagent for constructing new chemical entities .
Materials Science
In materials science, this compound’s derivatives could be used to modify the surface properties of materials or to create new polymers with specific characteristics. The bromine atom in particular can be used for further functionalization, which is crucial in developing advanced materials for electronics, coatings, and nanotechnology applications .
Environmental Science
The study of environmental fate and transport of chemical compounds often includes halogenated molecules like this one. Understanding its degradation pathways and persistence in the environment is essential for assessing its potential environmental impact. It can also serve as a model compound for studying the behavior of similar organohalides in ecological systems .
Pharmacology
Pharmacological research may explore the bioactive properties of “1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol” and its derivatives. The piperidine ring is known to interact with various biological targets, and modifying the ring with different substituents can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles .
Biotechnology
In biotechnology, this compound could be used in the development of probes or as a part of a molecular toolkit for understanding biological processes. Its structural features might allow it to bind selectively to certain proteins or nucleic acids, which can be useful in diagnostic assays or as a part of targeted therapies .
Agriculture
While direct applications in agriculture are not immediately evident, the compound’s potential use in synthesizing new pesticides or herbicides can be investigated. Its halogenated structure could be the basis for developing compounds that target specific pests or weeds without affecting crops or the environment .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography, mass spectrometry, or spectroscopy. These applications are crucial for the qualitative and quantitative analysis of complex mixtures in various research and industrial settings .
Propriétés
IUPAC Name |
1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO/c13-10-7-8(12(14)15)1-2-11(10)16-5-3-9(17)4-6-16/h1-2,7,9,12,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQROPLTGTFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




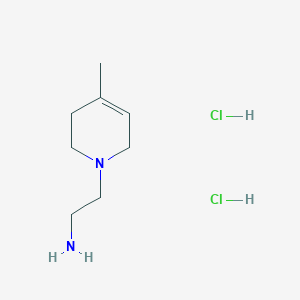
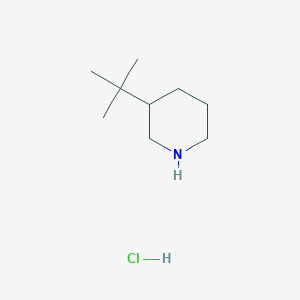
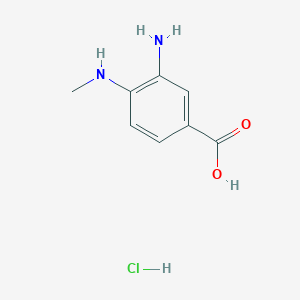

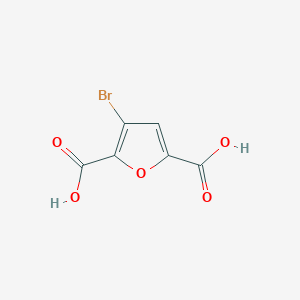
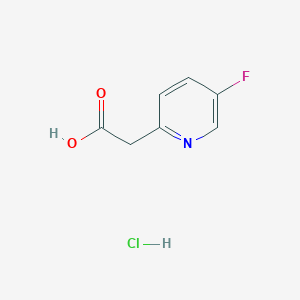
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)

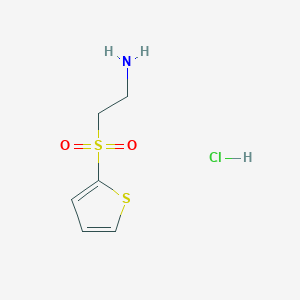
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)